molecular formula C20H23N5O3S B2356243 N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775385-60-8

N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2356243
CAS No.: 1775385-60-8
M. Wt: 413.5
InChI Key: HGRAILUBZVUSPZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide: is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a thiazinan ring, and a dimethoxyphenyl group

Preparation Methods

The synthesis of N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves multiple steps, starting from commercially available reagents. The synthetic route typically includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core.

    Introduction of the Thiazinan Ring: The thiazinan ring is introduced through a nucleophilic substitution reaction, where a suitable thiazinan precursor reacts with the pyrazolo[1,5-a]pyrazine intermediate.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various substituents onto the aromatic ring.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with different functional groups.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: These compounds share a similar core structure but differ in their substituents and functional groups. They are also studied for their biological activities and potential therapeutic applications.

    Thiazinan Derivatives: Compounds containing the thiazinan ring are known for their diverse chemical properties and applications in various fields.

    Dimethoxyphenyl Derivatives: These compounds are characterized by the presence of the dimethoxyphenyl group, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-6-methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-13-12-25-16(19(21-13)24-6-8-29-9-7-24)11-15(23-25)20(26)22-14-4-5-17(27-2)18(10-14)28-3/h4-5,10-12H,6-9H2,1-3H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRAILUBZVUSPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=C(C=C3)OC)OC)C(=N1)N4CCSCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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